molecular formula C18H18BrN7O2 B2672233 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1797093-00-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2672233
CAS No.: 1797093-00-5
M. Wt: 444.293
InChI Key: PFOGGRHGNYPGKG-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a synthetic small molecule featuring a complex heteroaromatic structure. Its core scaffold integrates a pyridazine ring linked to a 1,2,4-triazole moiety, a combination frequently explored in medicinal chemistry for its potential biological activities . This specific molecular architecture is similar to other documented compounds, such as the triazolyl-pyridazin-3-yl piperazine derivative with a molecular formula of C16H17N7OS . The presence of the 1,2,4-triazole ring is of significant interest, as this heterocycle is known to contribute to a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects . Furthermore, the 2-bromo-5-methoxyphenyl methanone group introduces a distinct electronic and steric profile, which may be utilized to modulate the compound's properties and target affinity. Researchers are investigating this and similar polyheterocyclic compounds for their potential as key intermediates in organic synthesis or as bioactive scaffolds in drug discovery programs . Its mechanism of action is likely target-dependent, but compounds with analogous structures have been studied as inhibitors for various enzymes, such as QPCTL and QPCT, which are relevant in oncology and immunology research . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O2/c1-28-13-2-3-15(19)14(10-13)18(27)25-8-6-24(7-9-25)16-4-5-17(23-22-16)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOGGRHGNYPGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a triazole ring, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal and antibacterial activities. For example:

  • Antitubercular Activity : A study demonstrated that related compounds showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . This suggests that the triazole moiety plays a crucial role in enhancing the efficacy of these compounds against tuberculosis.

Anticancer Activity

Triazoles have also been explored for their anticancer potential. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : Triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis. Compounds with similar structures have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is vital for enhancing their biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings significantly influences the activity against bacterial strains and cancer cells. For instance, modifications at the 5-position of the methoxyphenyl group can enhance binding affinity to target enzymes .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to the compound :

  • Antibacterial Activity : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds displayed minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicated that many triazole derivatives are nontoxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Research Findings Summary Table

Biological Activity IC50/IC90 Values Target Organism/Cell Line Reference
Antitubercular3.73 - 4.00 μMMycobacterium tuberculosis
Antibacterial0.125 - 8 μg/mLS. aureus, E. coli
AnticancerVariesVarious cancer cell lines
CytotoxicityNontoxicHEK-293 cells

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Specifically, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated high cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of approximately 0.99 μM, suggesting effective apoptosis induction and cell cycle arrest at specific phases.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of triazole derivatives on several cancer cell lines using MTT assays. The results confirmed that these compounds significantly increased sub-G1 populations in flow cytometry analyses, indicative of apoptotic cell death.

Antimicrobial Properties

Pyridazine derivatives have been documented to possess antimicrobial activities against various bacterial strains. The presence of the triazole ring is believed to enhance these properties by interfering with ergosterol biosynthesis in fungal cells.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of pyridazine derivatives, specific substitutions on the pyridazine ring were found to enhance antibacterial activity. The findings provided insights into structure-activity relationships critical for developing new antimicrobial agents.

Anticancer Activity

Biological ActivityIC50 Value (μM)Cell LineMechanism
Cytotoxicity0.99BT-474Apoptosis induction

Antimicrobial Activity

Biological ActivityTarget OrganismMechanism
Antibacterial ActivityVarious bacteriaErgosterol inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound ID Core Structure Heterocycle/Substituents Aryl Group Substituents Biological Activity (Reported) Reference
Target Compound Piperazine-methanone Pyridazine + 1H-1,2,4-triazol-1-yl 2-Bromo, 5-methoxy N/A -
() Piperazine-methanone Pyrimidine + 1H-1,2,4-triazol-3-yl 5-Chloro, 4-methyl Antiproliferative (inferred)
() Piperazine-methanone Pyrazole 2,3-Dimethylphenyl N/A
() Piperazine-methanone Pyridine + 4-methylpiperazin-1-yl Phenyl, 5-methyl N/A
Key Observations:

Heterocycle Diversity :

  • The pyridazine-triazole system in the target compound may offer enhanced metabolic stability compared to pyrimidine-triazole () or pyridine () derivatives due to reduced susceptibility to oxidative metabolism .
  • Pyrazole -containing analogs () prioritize planar aromatic interactions, whereas pyridazine-triazole introduces polarity and hydrogen-bonding capacity .

Aryl Substituent Impact :

  • The 2-bromo-5-methoxy group in the target compound balances lipophilicity (Br) and solubility (OCH₃), contrasting with 5-chloro-4-methyl (), which is more hydrophobic, or phenyl-methyl (), which lacks halogen-mediated target affinity .

Piperazine Modifications :

  • N-Methylpiperazine () increases basicity and membrane permeability compared to the unsubstituted piperazine in the target compound .

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires multi-step reaction control, including:

  • Step 1 : Formation of the pyridazine-triazole core via nucleophilic substitution (e.g., using 1H-1,2,4-triazole with a halogenated pyridazine precursor under reflux in DMF at 80–100°C) .
  • Step 2 : Piperazine coupling via Buchwald-Hartwig amination or SNAr reactions, using catalysts like Pd(OAc)₂ and ligands such as Xantphos in toluene at 110°C .
  • Step 3 : Final methanone formation via Friedel-Crafts acylation with 2-bromo-5-methoxybenzoyl chloride, using AlCl₃ as a Lewis catalyst in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for removing unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the pyridazine (δ 8.2–8.5 ppm), triazole (δ 7.9–8.1 ppm), piperazine (δ 3.2–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Purity assessment using a C18 column (ACN/water + 0.1% TFA, 90:10 to 10:90 gradient) .

Q. What are the recommended protocols for assessing the stability of this compound under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC every 7 days .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products using LC-MS .

Advanced Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental data regarding the biological activity of this compound?

  • Methodological Answer :

  • QSAR Validation : Compare computational predictions (e.g., molecular docking with kinase targets) to in vitro assays (e.g., enzyme inhibition IC₅₀). Adjust force field parameters (AMBER/CHARMM) if discrepancies exceed 20% .
  • Orthogonal Assays : Validate conflicting cytotoxicity data (e.g., MTT vs. apoptosis assays) by repeating experiments with standardized cell lines (e.g., HEK293 vs. HepG2) .

Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of derivatives with modified substituents?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 2-bromo-5-methoxyphenyl group with 3-chlorophenyl or 4-fluorophenyl moieties to assess halogen effects on target binding .
  • Activity Cliffs : Synthesize analogs with single-atom changes (e.g., Br → Cl or OCH₃ → CF₃) and compare IC₅₀ values in dose-response assays .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields and guide rational design .

Q. How should conflicting solubility data from different experimental setups be reconciled when formulating this compound for in vivo studies?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and PEG-400 using shake-flask methods at 25°C and 37°C .
  • Surfactant-Based Formulations : Use Poloxamer 407 or Tween-80 to enhance aqueous solubility if discrepancies arise between calculated (LogP) and experimental values .

Q. What computational methods are suitable for predicting the binding modes of this compound to potential protein targets, and how can these be validated experimentally?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to serotonin receptors (e.g., 5-HT₂A) using GROMACS with CHARMM36 force field. Analyze RMSD and binding free energy (MM-PBSA) .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) or ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .

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